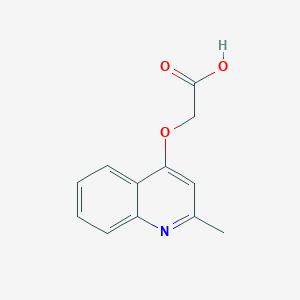

(2-Methyl-quinolin-4-yloxy)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-quinolin-4-yloxy)-acetic acid, also known as MQOA, is an organic compound that is widely used in the fields of science and medicine. It is a carboxylic acid derivative and has a molecular weight of 180.21 g/mol. MQOA is a white crystalline solid and is soluble in water and ethanol. It is used in a variety of scientific and medical applications, including as a reagent in biochemical and physiological experiments, as a catalyst in synthesis reactions, and as a drug target in drug discovery.

Scientific Research Applications

Synthesis and Characterization:

- A related compound, (5,7-dichloro-quinolin-8-yloxy) acetic acid, was synthesized and characterized using various spectroscopic techniques. This study contributes to understanding the structural and vibrational properties of quinolin-yloxy acetic acid derivatives (Romano et al., 2012).

Chemical Synthesis and Biological Properties:

- Another study focused on the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were characterized to explore their potential biological applications (Saeed et al., 2014).

Antimicrobial Activities:

- A variant, 2-(Quinolin-4-yloxy)acetamides, demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, showing potential as a new class of antitubercular agents. These compounds were active against drug-susceptible and drug-resistant strains without apparent toxicity to certain cell types (Pissinate et al., 2016).

Potential in HIV-1 Treatment:

- 2-(Quinolin-3-yl)-acetic-acid derivatives, similar in structure to the queried compound, have been identified as allosteric HIV-1 integrase inhibitors. These compounds block multiple steps of HIV-1 integration, indicating their potential as antiretroviral compounds (Kessl et al., 2012).

Applications in Plant Biotechnology:

- Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid, a compound structurally related to the query, were studied for their effect on rhizogenesis in Paulownia clones. This research highlights the potential use of quinoline derivatives in plant microclonal propagation (Zavhorodnii et al., 2022).

properties

IUPAC Name |

2-(2-methylquinolin-4-yl)oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-6-11(16-7-12(14)15)9-4-2-3-5-10(9)13-8/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNKENIWGLHVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)OCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-quinolin-4-yloxy)-acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2381240.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2381246.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2381254.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2381256.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)